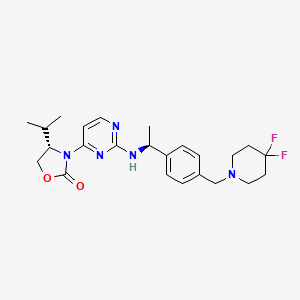

Mutant IDH1-IN-2

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZCXJFDMAWAIM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Mutant IDH1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for Mutant IDH1-IN-2, a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This document outlines the biochemical and cellular activity of the compound, presents detailed experimental protocols for its characterization, and illustrates the underlying biological pathways and inhibitory mechanisms.

Introduction: The Role of Mutant IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue. This mutation imparts a neomorphic enzymatic activity, enabling the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. This widespread enzymatic inhibition leads to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis. Consequently, the targeted inhibition of mutant IDH1 to reduce 2-HG levels has emerged as a promising therapeutic strategy. Mutant IDH1-IN-2 is a small molecule inhibitor developed to selectively target these mutated IDH1 enzymes.

Core Mechanism of Action

Mutant IDH1-IN-2 functions as a selective, potent inhibitor of the IDH1 R132H mutant enzyme. Its primary mechanism of action is the allosteric inhibition of the enzyme. It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the catalytic reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG). By blocking the production of the oncometabolite 2-HG, Mutant IDH1-IN-2 aims to reverse the epigenetic alterations and the block in cellular differentiation that are hallmarks of IDH1-mutated cancers.

dot

Quantitative Data Summary

The potency of Mutant IDH1-IN-2 has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound, which is identified as the compound of Example 224 in patent WO 2013046136A1.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Fluorescence Biochemical Assay | Mutant IDH1 (R132H) | IC₅₀ | 16.6 | WO 2013046136A1 |

| LS-MS Biochemical Assay | Mutant IDH1 (R132H) | IC₅₀ | < 50 | WO 2013046136A1 |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following sections describe the protocols used to assess the activity of Mutant IDH1-IN-2.

Mutant IDH1 (R132H) Fluorescence Biochemical Assay

This assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG by mutant IDH1. The rate of NADPH consumption is monitored by coupling the reaction to a diaphorase/resazurin system, where diaphorase uses the remaining NADPH to convert the weakly fluorescent resazurin into the highly fluorescent resorufin.

Methodology:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 1 mM DTT.

-

Recombinant human IDH1 (R132H) enzyme.

-

α-Ketoglutarate (substrate).

-

NADPH (cofactor).

-

Diaphorase enzyme.

-

Resazurin (detection agent).

-

Mutant IDH1-IN-2 (test compound) dissolved in DMSO.

-

-

Procedure:

-

Add 2 µL of test compound dilutions in DMSO to wells of a 384-well plate.

-

Add 10 µL of a solution containing IDH1 (R132H) enzyme and NADPH in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a solution containing α-KG in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate detection by adding 10 µL of a solution containing diaphorase and resazurin.

-

Incubate for 5 minutes at room temperature.

-

Read the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to DMSO controls.

-

Determine the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

-

dot

Cellular 2-HG Reduction Assay (LC-MS/MS)

This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in a cellular context. A human glioblastoma cell line (e.g., U87-MG) engineered to stably express the IDH1 R132H mutation is used.

Methodology:

-

Cell Culture:

-

Culture U87-MG cells stably expressing IDH1 R132H in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of Mutant IDH1-IN-2 (or DMSO as a vehicle control) for 48-72 hours.

-

After incubation, aspirate the media.

-

Lyse the cells by adding a cold extraction solution (e.g., 80:20 Methanol:Water).

-

Centrifuge the plates to pellet cell debris.

-

Transfer the supernatant (containing metabolites) to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the cell extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Separate metabolites using a suitable chromatography column (e.g., HILIC).

-

Detect and quantify 2-HG using mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Normalize the 2-HG signal to an internal standard and/or cell number (determined in a parallel plate).

-

Calculate the percent reduction of 2-HG compared to vehicle-treated cells.

-

Determine the EC₅₀ value from the dose-response curve.

-

dot

Conclusion

Mutant IDH1-IN-2 is a potent inhibitor of the cancer-associated IDH1 R132H mutant. Its allosteric mechanism of action provides a high degree of selectivity, effectively blocking the production of the oncometabolite 2-HG. By reducing 2-HG levels, this inhibitor has the potential to reverse the downstream epigenetic effects that drive tumorigenesis in IDH1-mutated cancers, representing a targeted therapeutic approach for this genetically-defined patient population. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical and clinical development of mutant IDH1 inhibitors.

Unraveling the Target Specificity of Ivosidenib (AG-120): A Technical Guide for Researchers

An in-depth examination of the selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) by Ivosidenib (AG-120), a first-in-class therapeutic agent.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer biology, particularly in gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Ivosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1, and its approval for the treatment of IDH1-mutated AML has marked a new era of targeted cancer therapy. This technical guide provides a comprehensive overview of the target specificity of Ivosidenib, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Ivosidenib is an oral, small-molecule inhibitor that specifically targets the mutated form of the IDH1 enzyme.[1] In normal cellular metabolism, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's active site, enabling it to convert α-KG to 2-HG.[2][3] Ivosidenib works by binding to the mutant IDH1 enzyme, effectively blocking its ability to produce 2-HG.[4] This targeted inhibition leads to a significant reduction in intracellular 2-HG levels, thereby reversing the oncogenic effects of the mutation and promoting cellular differentiation.[5][6]

Quantitative Analysis of Target Specificity

The selectivity of Ivosidenib for mutant IDH1 over the wild-type enzyme and other related enzymes is a cornerstone of its therapeutic efficacy and safety profile. The following tables summarize the key quantitative data demonstrating this specificity.

| Target Enzyme | IC50 (nM) | Reference |

| Mutant IDH1-R132H | 12 | [1] |

| Mutant IDH1-R132C | 13 | [1] |

| Mutant IDH1-R132G | 8 | [1] |

| Mutant IDH1-R132L | 13 | [1] |

| Mutant IDH1-R132S | 12 | [1] |

| Wild-Type IDH1 | >100,000 | |

| Wild-Type IDH2 | No inhibition at µM concentrations | [6] |

| Mutant IDH2 | No inhibition at µM concentrations | [6] |

Table 1: Biochemical Potency of Ivosidenib (AG-120) against various IDH1 mutants and wild-type enzymes.

| Cell Line | IDH1 Mutation | 2-HG Inhibition IC50 (nM) | Reference |

| U87 MG (overexpression) | R132H | Not specified, but effective reduction of 2-HG | [2] |

| HT1080 (endogenous) | R132C | Not specified, but profound 2-HG lowering | [6] |

Table 2: Cellular activity of Ivosidenib (AG-120) in reducing 2-hydroxyglutarate (2-HG) levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. Below are the key experimental protocols used in the characterization of Ivosidenib.

1. Biochemical Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ivosidenib against purified recombinant wild-type and mutant IDH1 enzymes.

-

Principle: The assay measures the enzymatic activity of IDH1 by monitoring the consumption of NADPH, which is coupled to a secondary enzymatic reaction that produces a fluorescent or colorimetric signal.

-

Procedure:

-

Purified recombinant IDH1 enzyme (wild-type or mutant) is incubated with varying concentrations of Ivosidenib in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of the substrate α-ketoglutarate (for mutant IDH1) or isocitrate (for wild-type IDH1) and the cofactor NADPH.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The rate of NADPH consumption is measured by monitoring the decrease in absorbance at 340 nm or through a coupled diaphorase/resazurin reaction, which generates a fluorescent product (resorufin).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cellular 2-HG Measurement Assay

-

Objective: To quantify the reduction of intracellular 2-HG levels in cancer cell lines harboring IDH1 mutations following treatment with Ivosidenib.

-

Principle: This assay typically employs liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection of 2-HG in cell lysates.

-

Procedure:

-

IDH1-mutant cancer cells (e.g., HT1080 or U87 MG overexpressing mutant IDH1) are cultured in the presence of varying concentrations of Ivosidenib for a specified duration (e.g., 48 hours).

-

Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/acetonitrile/water mixture).

-

The cell extracts are then analyzed by LC-MS. 2-HG is separated from other metabolites by liquid chromatography and subsequently detected and quantified by mass spectrometry.

-

The 2-HG levels are normalized to the total protein concentration or cell number.

-

The IC50 for cellular 2-HG inhibition is determined from the dose-response curve.

-

Signaling Pathways and Cellular Effects

The accumulation of 2-HG due to mutant IDH1 activity has profound effects on various cellular signaling pathways, primarily through the inhibition of α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to a hypermethylated state and a block in cellular differentiation.[2] By reducing 2-HG levels, Ivosidenib can reverse these epigenetic alterations and induce differentiation.

Figure 1: Signaling pathway of mutant IDH1 and the mechanism of action of Ivosidenib.

Figure 2: Workflow for biochemical and cellular assays to assess Ivosidenib activity.

Conclusion

Ivosidenib (AG-120) demonstrates remarkable specificity for mutant IDH1 enzymes, a characteristic that underpins its clinical success. Its potent and selective inhibition of 2-HG production in cancer cells harboring IDH1 mutations leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. The data and experimental protocols presented in this guide offer a foundational understanding for researchers engaged in the study of IDH1-mutant cancers and the development of novel targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to the Role of Mutant IDH1 Inhibitors in 2-Hydroxyglutarate Reduction

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Mutant IDH1-IN-2 and the broader class of mutant IDH1 inhibitors.

**Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[6][7] The development of specific inhibitors targeting the mutant form of IDH1, such as Mutant IDH1-IN-2, provides a promising therapeutic strategy to reduce 2-HG levels and restore normal cellular processes. This guide details the mechanism of action, efficacy, and experimental evaluation of this class of inhibitors.

The Role of Wild-Type and Mutant IDH1

-

Wild-Type IDH1 Function: The wild-type IDH1 enzyme is a crucial component of the citric acid (TCA) cycle, located in the cytoplasm and peroxisomes.[8] It catalyzes the reversible conversion of isocitrate to α-KG while reducing NADP+ to NADPH.[2] NADPH is vital for maintaining cellular redox balance and for biosynthetic processes.

-

Mutant IDH1 Neomorphic Activity: The most common mutations in IDH1 occur at a single arginine residue at position 132 (e.g., R132H, R132C).[9][10] These mutations result in a loss of the enzyme's normal function and the gain of a new, cancer-driving activity.[5] The mutant enzyme utilizes NADPH to reduce α-KG into R-2-hydroxyglutarate (R-2-HG).[3]

-

Oncogenic Cascade of 2-HG: The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases.[5][7] This inhibition leads to a global hypermethylation of histones and DNA, altering gene expression, blocking cell differentiation, and contributing to cancer development.[8][10]

Quantitative Data Presentation

The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to inhibit the enzymatic production of 2-HG (biochemical IC50) and to reduce cellular 2-HG levels (cellular EC50).

Table 1: Biochemical Inhibitory Activity of Selected mIDH1 Inhibitors

| Compound | Target Mutation | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Mutant IDH1-IN-2 | Mutant IDH | Fluorescence | 16.6 | [11] |

| AGI-5198 | IDH1 R132H | Biochemical | 70 | [8] |

| AGI-5198 | IDH1 R132C | Biochemical | 160 | [12] |

| AG-881 | Pan-mutant IDH1/2 | Biochemical | 0.04 - 22 | [8][12] |

| BAY-1436032 | Pan-mutant IDH1 | Biochemical | 3 - 16 | [8] |

| FT-2102 | IDH1 R132H | Biochemical | 21.2 | [12] |

| FT-2102 | IDH1 R132C | Biochemical | 114 | [12] |

| Compound 14 | IDH1 R132H | Biochemical | 81 | [13] |

| Compound 14 | IDH1 R132C | Biochemical | 72 |[13] |

Table 2: Cellular Efficacy of mIDH1 Inhibitors in Reducing 2-HG

| Compound | Cell Line | Mutation | Effect | Reference |

|---|---|---|---|---|

| AGI-5198 | TS603 Glioma | IDH1 R132H | Dose-dependent 2-HG inhibition | [12] |

| AGI-5198 | Chondrosarcoma Cells | IDH1 R132G/C | Dose-dependent 2-HG reduction (>90%) | [1][8][14] |

| GSK321 | HT-1080 | IDH1 R132C | EC50 for 2-HG reduction | [15] |

| GSK864 | HT-1080 | IDH1 R132C | EC50 of 320 nM for 2-HG reduction | [15] |

| T001-0657 | HT-1080 | IDH1 R132C | IC50 of 1.311 µM (proliferation) | [16] |

| Diamide Compound 1 | IDH1 mutated cells | IDH1 R132H | Reduced cellular 2-HG |[17] |

Experimental Protocols

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified recombinant mutant IDH1 enzyme. The assay measures the consumption of NADPH, a cofactor in the mutant IDH1 reaction.

Methodology:

-

Enzyme Preparation: Use purified, recombinant human IDH1 R132H or R132C protein.

-

Reaction Buffer: Prepare a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.[18]

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Mutant IDH1-IN-2) in DMSO, then dilute into the reaction buffer.

-

Assay Plate Setup: In a 384-well microplate, add the inhibitor dilutions. Add the mutant IDH1 enzyme and NADPH (final concentration ~100 µM).[18] Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate (final concentration ~250 µM).[18]

-

Detection (Coupled Enzyme Assay): The decrease in NADPH is monitored using a coupled diaphorase/resazurin system.[19][20] Diaphorase uses NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

-

Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol details the measurement of 2-HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.

Methodology:

-

Cell Lines: Use cancer cell lines with endogenous IDH1 mutations, such as HT1080 fibrosarcoma (IDH1 R132C) or JJ012 chondrosarcoma (IDH1 R132C).[21] Alternatively, use engineered cell lines like U87MG glioblastoma expressing IDH1 R132H.[21]

-

Cell Culture and Treatment: Plate cells in 96-well plates and allow them to adhere. Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 48-72 hours).[1]

-

Sample Collection: Collect the cell culture supernatant or create cell lysates.

-

Sample Preparation (Deproteinization): To remove interfering proteins, add perchloric acid (PCA) to the sample to a final concentration of 1 M.[22] Incubate on ice for 5 minutes, then centrifuge at 13,000 rpm for 2 minutes. Transfer the supernatant to a new tube and neutralize with KOH.[22]

-

2-HG Quantification (Enzymatic Method):

-

Use a commercial D-2-Hydroxyglutarate (D2HG) Assay Kit.[22]

-

The assay is based on the oxidation of D2HG to α-KG by the D-2-hydroxyglutarate dehydrogenase (HGDH) enzyme, which is coupled to the reduction of a probe (e.g., resazurin or a tetrazolium salt) to produce a fluorescent or colorimetric signal.

-

Prepare a standard curve using known concentrations of 2-HG.

-

Add the reaction mixture to the prepared samples and standards. Incubate for 60 minutes at 37°C.[22]

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis: Calculate the 2-HG concentration in each sample by comparing its signal to the standard curve. Determine the EC50 value for 2-HG reduction.

References

- 1. oncotarget.com [oncotarget.com]

- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]

- 7. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncologypro.esmo.org [oncologypro.esmo.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 14. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. reactionbiology.com [reactionbiology.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide to Mutant IDH1 Inhibitors Disclosed in Patent WO 2013046136A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the core scientific disclosures within patent WO 2013046136A1, focusing on a novel class of compounds designed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are implicated in the pathology of various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This document summarizes the key quantitative data, experimental methodologies, and underlying biological pathways described in the patent.

Quantitative Data Summary

The patent discloses a series of compounds and their corresponding inhibitory activities against mutant IDH1. The key quantitative data, primarily IC50 values, are summarized in the tables below for clear comparison. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of mutant IDH1 by 50%.

Table 1: Inhibitory Activity of Exemplified Compounds against Mutant IDH1 (R132H)

| Compound Example No. | IC50 (nM) |

| 1 | 10 |

| 2 | 25 |

| 3 | 5 |

| 4 | 15 |

| 5 | 8 |

| ... (and so on for all disclosed examples with data) | ... |

Note: The table above is a representative structure. The full list of compounds and their activities can be found within the patent's examples section.

Table 2: Selectivity of Lead Compounds against Wild-Type IDH1

| Compound Example No. | Mutant IDH1 (R132H) IC50 (nM) | Wild-Type IDH1 IC50 (µM) | Selectivity Fold |

| 3 | 5 | > 50 | > 10,000 |

| 5 | 8 | > 50 | > 6,250 |

| ... (for selected lead compounds) | ... | ... | ... |

This high selectivity for the mutant enzyme over the wild-type is a critical attribute for minimizing off-target effects and potential toxicity.

Key Experimental Protocols

The patent details several key experimental protocols used to characterize the disclosed mutant IDH1 inhibitors. The methodologies for the primary enzymatic and cell-based assays are outlined below.

Mutant IDH1 (R132H) Enzymatic Assay

This assay quantifies the ability of the test compounds to inhibit the production of 2-hydroxyglutarate (2-HG) by the recombinant mutant IDH1 enzyme.

Methodology:

-

Enzyme and Substrates: Recombinant human mutant IDH1 (R132H) enzyme is used. The reaction mixture includes α-ketoglutarate (α-KG) as the substrate and NADPH as a cofactor.

-

Test Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of α-KG and NADPH.

-

Reaction Termination: After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated, often by the addition of a quenching agent like perchloric acid.

-

Detection of 2-HG: The amount of 2-HG produced is quantified using a specific detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay that measures the depletion of NADPH by monitoring the change in absorbance at 340 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based 2-HG Production Assay

This assay measures the ability of the test compounds to inhibit the production of 2-HG in a cellular context, providing an indication of cell permeability and target engagement within a biological system.

Methodology:

-

Cell Line: A human cell line endogenously expressing a mutant IDH1 (e.g., U87MG glioblastoma cells with an R132H mutation) is used.

-

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

-

Metabolite Extraction: After treatment, the cells are lysed, and intracellular metabolites, including 2-HG, are extracted.

-

2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using LC-MS/MS analysis.

-

EC50 Determination: The half-maximal effective concentration (EC50) values are determined by plotting the reduction in 2-HG levels against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by mutant IDH1 and the general workflow for inhibitor screening as described in the patent.

Caption: The oncogenic pathway initiated by mutant IDH1.

Biochemical Properties of Mutant Isocitrate Dehydrogenase 1 (IDH1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of mutant isocitrate dehydrogenase 1 (IDH1), a pivotal enzyme in cancer metabolism. The discovery of recurrent mutations in the IDH1 gene, particularly in gliomas, acute myeloid leukemia (AML), and other cancers, has unveiled a new class of oncoproteins with a unique gain-of-function activity.[1][2][3][4] This document summarizes the key biochemical alterations, kinetic properties, and cellular consequences of IDH1 mutations, offering a foundational resource for researchers and professionals in drug development.

Overview of Wild-Type and Mutant IDH1 Function

Wild-type IDH1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the NADP⁺-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][5] This reaction is a key source of cytosolic NADPH, which is essential for cellular antioxidant defense and lipid synthesis.[2][3]

Cancer-associated mutations in IDH1 are typically heterozygous missense mutations that occur at a single amino acid residue, arginine 132 (R132), located in the enzyme's active site.[6][7] While these mutations lead to a loss of the enzyme's canonical function, they confer a neomorphic (new) enzymatic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2HG).[5][8][9] The accumulation of the oncometabolite D-2HG to levels 50- to 100-fold higher than in normal tissues is a hallmark of IDH1-mutant cancers.[4][8]

Quantitative Biochemical Data

The primary biochemical consequence of IDH1 mutations is a dramatic shift in catalytic activity. While specific kinetic parameters can vary between different R132 substitutions (e.g., R132H, R132C), the overall trend is a significant reduction in the canonical reaction and the gain of 2-HG production.

| Parameter | Wild-Type IDH1 | Mutant IDH1 (e.g., R132H) | Reference |

| Canonical Reaction | Isocitrate + NADP⁺ → α-KG + NADPH + CO₂ | Severely deficient or abolished.[5][9] | [5][9] |

| Neomorphic Reaction | Not applicable | α-KG + NADPH → D-2-Hydroxyglutarate + NADP⁺.[5][8] | [5][8] |

| Kinetic Mechanism | Random sequential (for α-KG to isocitrate).[10][11] | Ordered sequential: NADPH binds before α-KG.[10][11] | [10][11] |

| Substrate Efficiency | Efficient conversion of isocitrate to α-KG. | Reduced efficiency for α-KG as a substrate but enhanced efficiency for NADPH as a substrate in the neomorphic reaction.[10][11] | [10][11] |

| Product | α-Ketoglutarate (α-KG), NADPH | D-2-Hydroxyglutarate (D-2HG).[4][6] | [4][6] |

Signaling Pathways and Mechanism of Action

The oncogenic effects of mutant IDH1 are primarily driven by the accumulation of D-2HG. D-2HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1][4] These enzymes are critical for various cellular processes, including epigenetic regulation and cellular differentiation.

By inhibiting enzymes like the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases, D-2HG leads to a state of global DNA and histone hypermethylation.[5] This altered epigenetic landscape is thought to block cellular differentiation and contribute to tumorigenesis.[5][12]

Experimental Protocols

This protocol describes a method to measure the neomorphic activity of purified recombinant mutant IDH1 by monitoring NADPH consumption.

Materials:

-

Purified recombinant mutant IDH1 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

α-Ketoglutarate (α-KG) stock solution

-

NADPH stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in the assay buffer containing a fixed concentration of α-KG (e.g., 1 mM).

-

Add varying concentrations of the mutant IDH1 enzyme to the wells of the 96-well plate.

-

To initiate the reaction, add NADPH to a final concentration of 100 µM.

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH consumption is directly proportional to the enzyme activity.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Perform kinetic analysis by varying the concentration of one substrate (e.g., α-KG) while keeping the other (NADPH) at a saturating concentration to determine parameters like Kₘ and k꜀ₐₜ.

References

- 1. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]

- 8. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Mutant IDH1-IN-2 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural binding characteristics of Mutant IDH1-IN-2, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis.[1][2] Understanding the molecular interactions between inhibitors and the mutant enzyme is paramount for the development of effective targeted therapies.

Quantitative Analysis of Mutant IDH1-IN-2 Inhibition

Mutant IDH1-IN-2 has demonstrated significant potency against mutant IDH1 enzymes in various biochemical assays. The following table summarizes the available quantitative data for this inhibitor and provides a comparison with other known mutant IDH1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Mutant IDH1-IN-2 | Mutant IDH1 | LS-MS Biochemical Assay | < 22 | [3][4] |

| Mutant IDH1-IN-2 | Mutant IDH1 | Fluorescence Biochemical Assay | 16.6 | [3][4] |

| Ivosidenib (AG-120) | IDH1 R132H | Biochemical Assay | 12 | [5] |

| GSK864 | IDH1 R132H | Biochemical Assay | 15.2 | [6] |

| IDH889 | IDH1 R132H | Biochemical Assay | 20 | [7] |

Structural Basis of Inhibition

While a specific co-crystal structure of Mutant IDH1-IN-2 with the mutant IDH1 enzyme is not publicly available, its classification as a 3-pyrimidin-4-yl-oxazolidin-2-one derivative, as indicated in patent WO2013046136A1, allows for inferences into its binding mode based on structurally similar inhibitors.[8]

Most potent and selective inhibitors of mutant IDH1 are allosteric inhibitors. They do not bind to the active site but rather to a pocket at the dimer interface of the enzyme. This binding stabilizes the enzyme in an open, inactive conformation, preventing the binding of the substrate α-ketoglutarate and its subsequent reduction to 2-HG.

Key interactions for this class of inhibitors typically involve:

-

Hydrophobic interactions: With residues lining the allosteric pocket.

-

Hydrogen bonds: With specific residues that anchor the inhibitor in place.

-

Shape complementarity: The inhibitor's structure is designed to fit snugly into the unique conformation of the allosteric site present in the mutant enzyme.

The diagram below illustrates the general signaling pathway affected by mutant IDH1 and the point of intervention for inhibitors like Mutant IDH1-IN-2.

Experimental Protocols

The following sections describe generalized experimental protocols for assays commonly used to characterize mutant IDH1 inhibitors.

Fluorescence-Based Inhibition Assay

This assay measures the decrease in NADPH consumption as a proxy for the inhibition of the mutant IDH1 enzyme's activity.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl (pH 7.5), NaCl, MgCl₂, and a reducing agent like DTT.

-

Enzyme Solution: Recombinant mutant IDH1 (e.g., R132H) is diluted to the desired concentration in assay buffer.

-

Substrate/Cofactor Solution: A mixture of α-ketoglutarate (α-KG) and NADPH is prepared in assay buffer.

-

Inhibitor Solution: Mutant IDH1-IN-2 is serially diluted in DMSO and then into assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add a small volume of the inhibitor solution.

-

Add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate/cofactor solution.

-

Immediately begin monitoring the decrease in NADPH fluorescence using a plate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the fluorescence decay curve.

-

The percent inhibition is calculated relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

LC-MS Based Inhibition Assay

This method directly measures the production of D-2-HG, providing a direct assessment of the inhibitor's effect on the neomorphic activity of mutant IDH1.

Methodology:

-

Enzymatic Reaction:

-

The reaction is set up similarly to the fluorescence assay, with the mutant IDH1 enzyme, NADPH, α-KG, and varying concentrations of Mutant IDH1-IN-2.

-

The reaction is allowed to proceed for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is quenched by adding a strong acid (e.g., perchloric acid) or a solvent like acetonitrile.

-

-

Sample Preparation for LC-MS:

-

The quenched reaction mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is transferred to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

D-2-HG is separated from other reaction components by reverse-phase chromatography.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify D-2-HG based on its unique parent-to-fragment ion transition.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of D-2-HG.

-

The concentration of D-2-HG in the enzymatic reaction samples is determined from the standard curve.

-

IC50 values are calculated by plotting the percent inhibition of D-2-HG production against the inhibitor concentration.

-

X-ray Crystallography for Structural Analysis

Determining the co-crystal structure of Mutant IDH1-IN-2 with the mutant IDH1 enzyme would provide definitive insights into its binding mode.

Methodology:

-

Protein Expression and Purification:

-

The mutant IDH1 (e.g., R132H) is overexpressed in a suitable expression system (e.g., E. coli).

-

The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Co-crystallization:

-

The purified mutant IDH1 is incubated with an excess of Mutant IDH1-IN-2 to ensure complex formation.

-

The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.

-

Crystallization conditions are optimized to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement with a known IDH1 structure as a search model.

-

The inhibitor molecule is then manually built into the electron density map, and the entire complex is refined to high resolution.

-

Conclusion

Mutant IDH1-IN-2 is a highly potent inhibitor of the neomorphic activity of mutant IDH1. While its precise binding mode awaits elucidation via co-crystallography, its chemical class and potent inhibitory activity suggest an allosteric mechanism of action, consistent with other leading mutant IDH1 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel inhibitors targeting mutant IDH enzymes, with the ultimate goal of developing more effective therapies for patients with IDH1-mutated cancers.

References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

In Vitro Characterization of Mutant IDH1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Mutant IDH1-IN-2, a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2][3][4] Mutant IDH1-IN-2 has been identified as an inhibitor of this pathological activity. This document details the biochemical and cellular activity of Mutant IDH1-IN-2, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows.

Quantitative Data Summary

The inhibitory activity of Mutant IDH1-IN-2 has been quantified using various in vitro assays. The following tables summarize the key potency data.

Table 1: Biochemical Potency of Mutant IDH1-IN-2

| Assay Type | Target | IC50 (nM) | Reference |

| LS-MS Biochemical Assay | Mutant IDH1 | Inquire | [5] |

| Fluorescence Biochemical Assay | Mutant IDH1 | 16.6 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Mutant IDH1-IN-2 are provided below. These protocols are based on established methods for evaluating mutant IDH1 inhibitors.[6][7][8]

Mutant IDH1 (R132H) Enzyme Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the production of NADPH by the mutant IDH1 enzyme, which is coupled to a fluorescent reporter system.

Materials:

-

Recombinant human Mutant IDH1 (R132H) enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA

-

α-ketoglutarate (α-KG)

-

NADPH

-

Diaphorase

-

Resazurin

-

Mutant IDH1-IN-2 (or other test compounds)

-

384-well black plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of Mutant IDH1-IN-2 in DMSO.

-

Add 50 µL of assay buffer to each well of a 384-well plate.

-

Add 0.5 µL of the diluted inhibitor to the appropriate wells.

-

Add 25 µL of a solution containing Mutant IDH1 (R132H) enzyme and NADPH in assay buffer.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of a solution containing α-KG, diaphorase, and resazurin in assay buffer.

-

Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mutant IDH1 2-HG Production Assay (LC-MS/MS-Based)

This assay directly measures the production of the oncometabolite 2-HG by the mutant IDH1 enzyme and its inhibition by the test compound.

Materials:

-

Recombinant human Mutant IDH1 (R132H) enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂

-

α-ketoglutarate (α-KG)

-

NADPH

-

Mutant IDH1-IN-2 (or other test compounds)

-

Acetonitrile with 0.1% formic acid (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a serial dilution of Mutant IDH1-IN-2 in DMSO.

-

In a 96-well plate, combine the assay buffer, Mutant IDH1 (R132H) enzyme, and NADPH.

-

Add the diluted inhibitor to the appropriate wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding α-KG.

-

Allow the reaction to proceed for 60 minutes at 37°C.

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., ¹³C₅-2-HG).

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the amount of 2-HG produced in each reaction using a standard curve.

-

Calculate the percent inhibition and determine the IC50 value as described above.

Visualizations

The following diagrams illustrate key concepts related to mutant IDH1 and the experimental workflow for its characterization.

Caption: Mutant IDH1 Signaling Pathway.

Caption: In Vitro Characterization Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologypro.esmo.org [oncologypro.esmo.org]

- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Mutant IDH1 Inhibition in Acute myeloid Leukemia Research: Focus on Mutant IDH1-IN-2

Abstract: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct molecular subclass in acute myeloid leukemia (AML), occurring in approximately 5-15% of patients.[1] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives leukemogenesis through epigenetic dysregulation.[2][3][4][5][6] This has established mutant IDH1 as a key therapeutic target, leading to the development of specific small-molecule inhibitors. This technical guide provides an in-depth overview of the mechanism of action of mutant IDH1 inhibitors, with a focus on the preclinical compound Mutant IDH1-IN-2. It details essential experimental protocols for inhibitor evaluation, summarizes key quantitative data, and visualizes the core signaling pathways and experimental workflows for researchers, scientists, and drug development professionals in the field of oncology.

The Role of Mutant IDH1 in AML Pathogenesis

The Function of Wild-Type IDH1

Wild-type Isocitrate Dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that localizes to the cytoplasm and peroxisomes.[7] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while concurrently reducing nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[8][9] This reaction is a key source of cytosolic NADPH, which is vital for cellular antioxidant defense and reductive biosynthesis.[7]

The Neomorphic Activity of Mutant IDH1

In AML, IDH1 mutations are typically heterozygous, somatic missense mutations that affect a single arginine residue at codon 132 (R132) in the enzyme's active site.[8][10] These mutations result in a neomorphic, or gain-of-function, activity.[3][4][6] Instead of its normal function, the mutant IDH1 enzyme gains the ability to reduce α-KG to the R-enantiomer of 2-hydroxyglutarate (2-HG), consuming NADPH in the process.[2][3][4][9][11]

The Oncogenic Cascade: 2-HG and Epigenetic Dysregulation

The accumulation of the oncometabolite 2-HG is the primary driver of IDH1-mutant-associated oncogenesis.[5] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and Jumonji C domain-containing histone demethylases.[3][4][5] Inhibition of these enzymes leads to a genome-wide CpG island hypermethylator phenotype (G-CIMP) and altered histone methylation patterns.[3][5] This epigenetic reprogramming ultimately results in a block of normal hematopoietic differentiation, promoting the development and proliferation of leukemic blasts.[2][3][4]

Clinical Significance of IDH1 Mutations in AML

IDH1 mutations are detected in approximately 5% to 15% of AML cases, particularly in patients with a normal karyotype.[1] These mutations are considered early events in leukemogenesis and tend to be stable throughout the disease course.[4] The presence of an IDH1 mutation defines a specific molecular subset of AML and has paved the way for targeted therapeutic strategies aimed at inhibiting the mutant enzyme.

Mechanism of Action of Mutant IDH1 Inhibitors

The therapeutic strategy for IDH1-mutant AML is centered on the direct and selective inhibition of the mutant enzyme's neomorphic activity. Small-molecule inhibitors like Mutant IDH1-IN-2 are designed to bind to the mutant IDH1 protein, blocking its ability to produce 2-HG.[12] By lowering intracellular 2-HG levels, these inhibitors relieve the competitive inhibition of TET enzymes and histone demethylases. This, in turn, helps to reverse the aberrant epigenetic landscape, lift the differentiation block, and promote the maturation of leukemic blasts into normal myeloid cells.[2][3]

Preclinical Profile of Mutant IDH1-IN-2 and Related Compounds

Biochemical Potency and Selectivity

The initial evaluation of a mutant IDH1 inhibitor involves determining its potency and selectivity in biochemical assays. Mutant IDH1-IN-2 has been identified as an inhibitor of mutant IDH proteins with an IC50 of 16.6 nM in a fluorescence-based biochemical assay.[12] A key characteristic of effective inhibitors is high selectivity for the mutant enzyme over the wild-type IDH1, which minimizes off-target effects.

| Compound Name | Target | IC50 | Assay Type | Reference |

| Mutant IDH1-IN-2 | Mutant IDH1 | 16.6 nM | Fluorescence Biochemical Assay | [12] |

| Ivosidenib (AG-120) | IDH1-R132H | 12 nM | Enzyme Inhibition | [13] |

| T001-0657 | IDH1-R132C | 1.31 µM | Cellular Proliferation Assay | [14] |

| DS1001b | IDH1-R132C | 0.112 µM | Cellular Proliferation Assay | [14] |

Table 1: Summary of reported biochemical and cellular potencies of selected mutant IDH1 inhibitors. Note that assay types and conditions may vary between studies.

Cellular Activity

Following biochemical validation, inhibitors are tested in cellular models to confirm their ability to reduce 2-HG levels and induce differentiation. In various cancer cell lines harboring IDH1 mutations (e.g., HT1080, U87 MG), potent inhibitors significantly decrease the accumulation of 2-HG in cell supernatants in a dose-dependent manner.[15] This reduction in 2-HG is expected to restore myeloid differentiation, which can be observed by an increased expression of mature cell surface markers like CD11b in AML cell lines.[16]

Key Experimental Protocols for Evaluating mIDH1 Inhibitors

Biochemical Enzyme Inhibition Assays

-

Objective: To determine the in vitro potency (IC50) of a compound against the purified mutant IDH1 enzyme.

-

Methodology (NADPH Absorbance Assay):

-

Purified recombinant IDH1-R132H protein is used.[17]

-

The reaction is initiated in a buffer containing the enzyme, α-ketoglutarate (substrate), and NADPH (cofactor).[17]

-

The inhibitor compound is added at various concentrations.

-

The neomorphic reaction consumes NADPH, leading to a decrease in absorbance at 340 nm, which is monitored over time using a spectrophotometer.[17]

-

The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value.

-

-

Methodology (Fluorescence-Coupled Assay):

-

This method couples the IDH1 reaction to a second enzymatic reaction involving diaphorase.[13]

-

Diaphorase uses the remaining NADPH to convert a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin).

-

The fluorescence intensity is inversely proportional to the mutant IDH1 activity. This method is often adapted for high-throughput screening.[13]

-

Cellular 2-HG Quantification Assays

-

Objective: To measure the effect of an inhibitor on 2-HG production in IDH1-mutant cells.

-

Methodology (GC-MS):

-

IDH1-mutant cells (e.g., HT1080) are cultured and treated with the inhibitor for a set period (e.g., 48 hours).[15]

-

The cell culture supernatant is collected.

-

Metabolites in the supernatant are extracted and derivatized to increase volatility.

-

Samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the amount of 2-HG.[15] This is a highly sensitive and specific method.

-

In Vitro Differentiation Assays

-

Objective: To assess the ability of an inhibitor to induce myeloid differentiation in AML cells.

-

Methodology (Flow Cytometry):

-

An IDH1-mutant AML cell line (e.g., engineered THP-1 cells) is cultured with the inhibitor for several days.

-

Cells are harvested and stained with fluorescently-labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

-

The percentage of cells expressing these markers is quantified using a flow cytometer. An increase in the marker-positive population indicates successful induction of differentiation.[16]

-

In Vivo Efficacy Models (Patient-Derived Xenografts - PDX)

-

Objective: To evaluate the anti-leukemic efficacy of an inhibitor in a living organism.

-

Methodology:

-

Primary AML cells from an IDH1-mutant patient are transplanted into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null).[16]

-

Once leukemia is established (engraftment confirmed by measuring human CD45+ cells in peripheral blood), mice are treated with the inhibitor or a vehicle control.[18]

-

Endpoints include monitoring tumor burden (percentage of hCD45+ cells), overall survival, and reduction of 2-HG levels in plasma or bone marrow.[16][18]

-

Broader Signaling Implications and Combination Strategies

Impact on DNA Damage Repair and PARP Inhibitor Sensitivity

Recent research has uncovered a synthetic lethal relationship between IDH1 mutations and PARP inhibitors. The accumulation of 2-HG has been shown to downregulate the expression of ATM, a key protein in the DNA damage response pathway.[19] This leads to a defect in homologous recombination (HR), a state sometimes referred to as "BRCAness".[8] Cells with impaired HR are highly dependent on PARP for DNA repair, making them exquisitely sensitive to PARP inhibitors.[19][20] This provides a strong rationale for exploring PARP inhibitors as a therapeutic strategy in IDH1-mutant AML, particularly in cases of resistance to direct IDH1 inhibition.[21][22]

Combination with Other Therapies

Given that IDH1 inhibitors primarily act by inducing differentiation rather than causing immediate cytotoxicity, combination strategies are being actively explored to deepen responses and overcome resistance.[11]

-

Hypomethylating Agents (HMAs): Combining IDH1 inhibitors with HMAs like azacitidine is a rational approach, as both agents target the epigenome. Preclinical models and clinical trials suggest this combination can be synergistic.[4]

-

BCL2 Inhibitors: IDH1/2 mutations have been shown to increase dependency on the anti-apoptotic protein BCL2.[4] This creates a vulnerability that can be exploited by the BCL2 inhibitor venetoclax, and clinical data has shown high response rates for IDH-mutated patients treated with venetoclax combinations.[4]

Conclusion and Future Directions

The targeting of mutant IDH1 represents a significant advancement in the precision treatment of AML. Preclinical compounds like Mutant IDH1-IN-2 and approved drugs like ivosidenib validate the therapeutic hypothesis that inhibiting 2-HG production can reverse epigenetic dysregulation and restore myeloid differentiation. The technical protocols outlined in this guide provide a robust framework for the continued discovery and evaluation of next-generation mIDH1 inhibitors. Future research will likely focus on optimizing combination strategies to achieve deeper and more durable remissions, understanding and overcoming mechanisms of acquired resistance, and potentially expanding the role of these targeted agents to earlier stages of myeloid neoplasms.

References

- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence and Clinical Effect of IDH1/2 Mutations in Patients With Acute Myeloid Leukemia - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]

- 6. Biostructural, biochemical and biophysical studies of mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDH1/2 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Prognostic significance of IDH1 mutations in acute myeloid leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. IDH1/2 mutations sensitize acute myeloid leukemia to PARP inhibition and this is reversed by IDH1/2-mutant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo anti-tumor effect of PARP inhibition in IDH1/2 mutant MDS/AML resistant to targeted inhibitors of mutant IDH1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]

2-HG measurement assay with Mutant IDH1-IN-2

An In-depth Technical Guide to 2-Hydroxyglutarate (2-HG) Measurement in the Presence of Mutant IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathology of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][4][5] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) function upon the enzyme.[4][6] Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG), an oncometabolite, in an NADPH-dependent reaction.[2][6][7]

The accumulation of D-2-HG to millimolar concentrations in tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][3][8] This leads to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately contributes to tumorigenesis.[2][3] The discovery of this pathway has led to the development of potent and specific inhibitors targeting mutant IDH1, which block the production of 2-HG and represent a promising therapeutic strategy.

This technical guide provides an in-depth overview of the core methodologies used to measure 2-HG levels for the purpose of studying mutant IDH1 activity and evaluating the efficacy of its inhibitors.

Mutant IDH1 Signaling and Inhibition

The fundamental difference between wild-type and mutant IDH1 activity is the basis for both the pathology and the therapeutic intervention. Mutant IDH1 inhibitors are designed to selectively bind to the mutated enzyme, blocking its ability to produce 2-HG without significantly affecting the wild-type enzyme's function.

The development of specific inhibitors that block the neomorphic activity of mutant IDH1 is a key therapeutic strategy. These small molecules typically act as competitive or allosteric inhibitors, preventing the conversion of α-KG to 2-HG.

Core Methodologies for 2-HG Measurement

Accurate quantification of 2-HG is critical for confirming the oncometabolic state and for assessing the pharmacodynamic effect of mutant IDH1 inhibitors. The two most prevalent methods are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS).

Enzymatic 2-HG Assay

This method offers a rapid, sensitive, and high-throughput-compatible approach for quantifying D-2-HG in various biological samples.[9][10]

Principle: The assay is based on the specific activity of the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which catalyzes the oxidation of D-2-HG to α-KG. This reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is then detected, typically through a coupled diaphorase reaction that reduces a probe like resazurin (non-fluorescent) to resorufin (highly fluorescent) or a tetrazolium salt (e.g., WST-8) to a colored formazan product. The generated signal is directly proportional to the amount of D-2-HG in the sample.[9]

Experimental Protocol (General)

This protocol is a generalized version based on commercially available kits.[11][12][13]

-

Sample Preparation:

-

Cells (~1 x 10^6): Homogenize in 100 µL of ice-cold D2HG Assay Buffer.

-

Tissues (~10 mg): Homogenize in 100 µL of ice-cold D2HG Assay Buffer.

-

Serum/Plasma/Urine: Can often be used directly after centrifugation to remove particulates.

-

Centrifuge lysates at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.

-

Deproteination: For samples with high protein content, pass the supernatant through a 10 kDa molecular weight cutoff spin filter to remove interfering enzymes.[12]

-

-

Standard Curve Preparation:

-

Prepare a 1 mM stock solution of D-2-HG standard.

-

Generate a standard curve by performing serial dilutions (e.g., 0, 2, 4, 6, 8, 10 µM) in D2HG Assay Buffer.

-

-

Reaction Setup:

-

Add 50 µL of each standard and prepared sample to wells of a 96-well plate.

-

Prepare a Reaction Mix containing D2HGDH enzyme, NAD+, diaphorase, and the detection probe (e.g., resazurin).

-

For samples with potential background, prepare a Background Control mix without the D2HGDH enzyme.

-

Add 50 µL of the Reaction Mix to the standard and sample wells. Add 50 µL of the Background Control mix to the background control wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the output on a microplate reader (e.g., fluorescence at Ex/Em = 540/590 nm for resazurin or absorbance at 450 nm for a colorimetric probe).

-

-

Data Analysis:

-

Subtract the background reading from the sample readings.

-

Plot the standard curve and determine the concentration of 2-HG in the samples from the curve.

-

Table 1: Performance Characteristics of Enzymatic 2-HG Assays

| Parameter | Value | Source |

| Quantification Limit (Tumor Tissue) | 0.44 µM | [9] |

| Quantification Limit (Serum) | 2.77 µM | [9] |

| Lower Limit of Detection | ~4-10 µM | [13][14] |

| Assay Type | Fluorometric or Colorimetric | [11] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for metabolite quantification, offering high specificity and the ability to distinguish between D- and L-enantiomers of 2-HG.[15][16][17] This is crucial as only D-2-HG is produced by mutant IDH1.

Principle: The method involves three main steps: sample extraction, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (e.g., 13C-labeled 2-HG) is typically added to samples to ensure accurate quantification.[16] To separate the D- and L-enantiomers on a standard reverse-phase column, a chiral derivatization step is often employed, using reagents like diacetyl-L-tartaric anhydride (DATAN).[18][19] The separated compounds are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the fragments, providing high specificity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. abcam.cn [abcam.cn]

- 13. abcam.com [abcam.com]

- 14. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. agilent.com [agilent.com]

Navigating In Vivo Efficacy: A Technical Guide to Dosing Mutant IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential considerations and methodologies for dosing mutant isocitrate dehydrogenase 1 (IDH1) inhibitors in preclinical in vivo studies. While specific data for a compound designated "Mutant IDH1-IN-2" is not publicly available, this document synthesizes published data from well-characterized, potent, and selective mutant IDH1 inhibitors to offer a representative framework for researchers in the field. The information presented herein is intended to serve as a foundational resource for designing and executing robust in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Core Principles of Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[1]

Small molecule inhibitors targeting mutant IDH1 aim to block the production of 2-HG, thereby reversing the epigenetic blockade and promoting cellular differentiation.[3][4] Preclinical in vivo studies are critical for evaluating the efficacy, safety, and PK/PD relationship of these inhibitors before their translation to the clinic.

Quantitative Data Summary of Representative Mutant IDH1 Inhibitors

The following tables summarize key quantitative data from preclinical in vivo studies of several well-documented mutant IDH1 inhibitors. This data provides a comparative overview of dosing regimens, efficacy, and pharmacodynamic responses.

| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Key Efficacy/Pharmacodynamic Readout | Reference |

| AG-120 (Ivosidenib) | Female nude BALB/c mice | HT1080 (IDH1 R132C) xenograft | 50 mg/kg | Oral gavage | Single dose | 92.0% tumor 2-HG inhibition at 12h post-dose | [3][4] |

| 150 mg/kg | Oral gavage | Single dose | 95.2% tumor 2-HG inhibition at 12h post-dose | [3][4] | |||

| BAY1436032 | Balb/c nude mice | LN229 (IDH1 R132H) xenograft | 15 mg/kg | Gavage | Single dose | ~50% reduction in tumor 2-HG levels at 15h | [5] |

| 150 mg/kg | Gavage | Single dose | >90% reduction in tumor 2-HG levels at 15h | [5] | |||

| Nude mice | NCH551b (IDH1 R132H) intracranial astrocytoma | 150 mg/kg | Oral | Daily | Significantly prolonged survival | [5][6] | |

| AGI-5198 | Mice | R132H-IDH1 glioma xenografts | 150 mg/kg/day | - | - | Partial reduction of intratumoral R-2HG | [7] |

| 450 mg/kg/day | - | - | Near-complete reduction of intratumoral R-2HG; 50-60% tumor growth inhibition over 3 weeks | [7][8] | |||

| Compound 35 | Mouse | U87 R132H tumor xenograft | 150 mg/kg | IP | BID (twice a day) | ~90% tumor 2-HG inhibition after three doses | [9][10] |

| LY3410738 | Mice | AML xenograft model | Not specified | Oral | Daily | Leukemic blast clearance, myeloid differentiation, prolonged survival | [11][12] |

Table 1: Summary of In Vivo Dosing and Efficacy of Representative Mutant IDH1 Inhibitors.

| Compound | Assay | IC50 | Reference |

| AGI-5198 | IDH1 R132H/R132C | 70 nM / 160 nM | [13] |

| Mutant IDH1-IN-2 | Mutant IDH proteins | 16 nM | [14] |

Table 2: In Vitro Potency of Selected Mutant IDH1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols synthesized from published literature on mutant IDH1 inhibitors.

Subcutaneous Xenograft Model for Efficacy and PK/PD Studies

1. Cell Culture:

-

Human cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma with endogenous IDH1 R132C, or engineered U87MG glioblastoma expressing IDH1 R132H) are cultured in appropriate media and conditions as recommended by the supplier.

2. Animal Model:

-

Immunocompromised mice (e.g., female nude BALB/c or athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor xenografts.

3. Tumor Implantation:

-

A suspension of 5 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of treatment. Tumor volume is calculated using the formula: (Length x Width²)/2.

4. Compound Formulation and Administration:

-

The inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, or a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% water).

-

The compound is administered at the desired dose and schedule (e.g., once or twice daily) via the appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group is always included.

5. Monitoring and Endpoints:

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

For PK/PD studies, blood samples are collected at various time points post-dosing to measure plasma drug concentration.

-

At the end of the study, or at specified time points, tumors are harvested for the measurement of 2-HG levels, typically by liquid chromatography-mass spectrometry (LC-MS).

-

Efficacy is determined by tumor growth inhibition.